molecular formula C46H72N12O12S2 B12398561 Val9-Oxytocin

Val9-Oxytocin

Cat. No.: B12398561
M. Wt: 1049.3 g/mol
InChI Key: XETRBAIGRMLSHV-SSOJLPHTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Val9-Oxytocin is an analog of oxytocin, a peptide hormone known for its roles in social bonding, sexual reproduction, childbirth, and the period after childbirth. In this compound, the glycine at position 9 is substituted with valine, making it a complete antagonist of the vasopressin (V1a) receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions

Val9-Oxytocin is synthesized by substituting glycine with valine at the ninth position of the oxytocin peptide chain. The synthesis involves solid-phase peptide synthesis (SPPS), a method commonly used for peptide production. The process includes the following steps:

    Amino Acid Coupling: Sequential addition of protected amino acids to a solid resin.

    Deprotection: Removal of protecting groups from the amino acids.

    Cleavage: Cleavage of the peptide from the resin.

    Purification: Purification of the peptide using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and large-scale purification systems.

Chemical Reactions Analysis

Types of Reactions

Val9-Oxytocin undergoes various chemical reactions, including:

    Oxidation: Formation of disulfide bridges between cysteine residues.

    Reduction: Breaking of disulfide bridges.

    Substitution: Replacement of specific amino acids in the peptide chain.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in aqueous solution.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Specific amino acid derivatives and coupling reagents like HBTU or HATU.

Major Products Formed

The major products formed from these reactions include various analogs of oxytocin with different amino acid substitutions, each with unique biological activities.

Scientific Research Applications

Val9-Oxytocin has a wide range of scientific research applications:

Mechanism of Action

Val9-Oxytocin exerts its effects by binding to the vasopressin (V1a) receptor, acting as a complete antagonist. This interaction inhibits the receptor’s activity, affecting various physiological processes. The molecular targets include G-protein-coupled receptors that trigger intracellular signaling pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Oxytocin: The parent compound with glycine at position 9.

    Desmopressin: A synthetic analog of vasopressin with antidiuretic properties.

    Felypressin: An agonist of vasopressin receptors used in dental procedures.

Uniqueness

Val9-Oxytocin’s uniqueness lies in its specific substitution of glycine with valine, which confers distinct antagonistic properties towards the vasopressin (V1a) receptor. This makes it a valuable tool for studying receptor interactions and developing targeted therapies .

Properties

Molecular Formula

C46H72N12O12S2

Molecular Weight

1049.3 g/mol

IUPAC Name

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C46H72N12O12S2/c1-7-24(6)37-45(69)51-28(14-15-34(48)60)40(64)53-31(19-35(49)61)41(65)55-32(21-72-71-20-27(47)39(63)52-30(43(67)57-37)18-25-10-12-26(59)13-11-25)46(70)58-16-8-9-33(58)44(68)54-29(17-22(2)3)42(66)56-36(23(4)5)38(50)62/h10-13,22-24,27-33,36-37,59H,7-9,14-21,47H2,1-6H3,(H2,48,60)(H2,49,61)(H2,50,62)(H,51,69)(H,52,63)(H,53,64)(H,54,68)(H,55,65)(H,56,66)(H,57,67)/t24-,27-,28-,29-,30-,31-,32-,33-,36-,37-/m0/s1

InChI Key

XETRBAIGRMLSHV-SSOJLPHTSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N)CC(=O)N)CCC(=O)N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)N)CC(=O)N)CCC(=O)N

Origin of Product

United States

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